6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde
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Overview
Description
6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H7F3O2 This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a naphthalene ring, along with an aldehyde functional group (-CHO)
Preparation Methods
The synthesis of 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethyl group via a Friedel-Crafts acylation reaction, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The aldehyde group can be introduced using a Vilsmeier-Haack reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives.
Scientific Research Applications
6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving aldehyde groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Comparison with Similar Compounds
Similar compounds to 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde include:
6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
6-Methoxy-5-(trifluoromethyl)naphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-Methoxy-5-(trifluoromethyl)naphthalene-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group
Properties
IUPAC Name |
6-methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-18-11-6-5-9-8(7-17)3-2-4-10(9)12(11)13(14,15)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPVDRWLOMLILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC(=C2C=C1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529036 |
Source
|
Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88245-15-2 |
Source
|
Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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